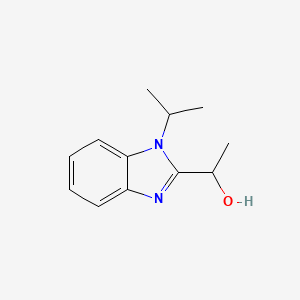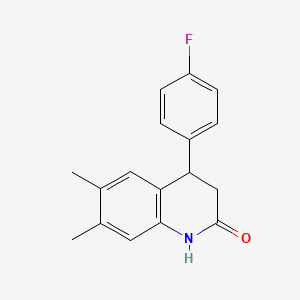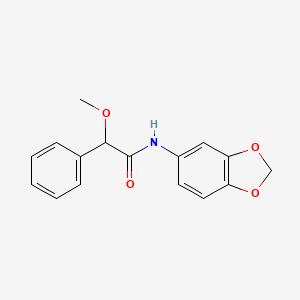
2-(3-bromophenyl)-6-methoxy-3,3-dimethyl-1,2,3,4-tetrahydro-4-quinolinyl acetate
説明
2-(3-bromophenyl)-6-methoxy-3,3-dimethyl-1,2,3,4-tetrahydro-4-quinolinyl acetate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known by the chemical name Ro 31-8220 and is a potent inhibitor of protein kinase C (PKC). PKC is an enzyme that plays a critical role in many cellular processes, including cell growth, differentiation, and apoptosis. Therefore, Ro 31-8220 has been investigated for its potential use in various fields of research, including cancer research, neuroscience, and immunology.
作用機序
Ro 31-8220 exerts its effects by inhibiting 2-(3-bromophenyl)-6-methoxy-3,3-dimethyl-1,2,3,4-tetrahydro-4-quinolinyl acetate. 2-(3-bromophenyl)-6-methoxy-3,3-dimethyl-1,2,3,4-tetrahydro-4-quinolinyl acetate is an enzyme that regulates various cellular processes by phosphorylating target proteins. Ro 31-8220 binds to the catalytic domain of 2-(3-bromophenyl)-6-methoxy-3,3-dimethyl-1,2,3,4-tetrahydro-4-quinolinyl acetate and prevents it from phosphorylating its target proteins. This inhibition of 2-(3-bromophenyl)-6-methoxy-3,3-dimethyl-1,2,3,4-tetrahydro-4-quinolinyl acetate activity can lead to various cellular effects, including apoptosis, cell cycle arrest, and inhibition of cell migration and invasion.
Biochemical and Physiological Effects:
Ro 31-8220 has been shown to have various biochemical and physiological effects. In cancer cells, Ro 31-8220 can induce apoptosis by activating caspases and inhibiting anti-apoptotic proteins. Ro 31-8220 can also inhibit cell cycle progression by downregulating cyclins and upregulating cyclin-dependent kinase inhibitors. In addition, Ro 31-8220 can inhibit cell migration and invasion by downregulating matrix metalloproteinases.
実験室実験の利点と制限
One of the main advantages of Ro 31-8220 is its specificity for 2-(3-bromophenyl)-6-methoxy-3,3-dimethyl-1,2,3,4-tetrahydro-4-quinolinyl acetate. Ro 31-8220 has been shown to be a potent and selective inhibitor of 2-(3-bromophenyl)-6-methoxy-3,3-dimethyl-1,2,3,4-tetrahydro-4-quinolinyl acetate, with minimal effects on other kinases. This specificity makes it a valuable tool for studying the role of 2-(3-bromophenyl)-6-methoxy-3,3-dimethyl-1,2,3,4-tetrahydro-4-quinolinyl acetate in various cellular processes. However, one limitation of Ro 31-8220 is its potential toxicity. Ro 31-8220 has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain experiments.
将来の方向性
Ro 31-8220 has shown promising results in various areas of research, and there are several potential future directions for its use. One area of research is in the development of new anticancer therapies. Ro 31-8220 has shown potent anticancer effects in preclinical studies, and further research is needed to determine its efficacy in human patients. Another potential future direction is in the development of new treatments for neurological disorders. Ro 31-8220 has shown promising results in animal models of Alzheimer's disease and schizophrenia, and further research is needed to determine its potential as a therapeutic agent in human patients. Finally, Ro 31-8220 can be used as a tool for studying the role of 2-(3-bromophenyl)-6-methoxy-3,3-dimethyl-1,2,3,4-tetrahydro-4-quinolinyl acetate in various cellular processes. Further research is needed to determine the specific mechanisms by which Ro 31-8220 exerts its effects and to identify new targets for 2-(3-bromophenyl)-6-methoxy-3,3-dimethyl-1,2,3,4-tetrahydro-4-quinolinyl acetate inhibition.
科学的研究の応用
Ro 31-8220 has been extensively studied for its potential applications in scientific research. One of the most significant areas of research has been in cancer biology. 2-(3-bromophenyl)-6-methoxy-3,3-dimethyl-1,2,3,4-tetrahydro-4-quinolinyl acetate has been shown to play a crucial role in the development and progression of various types of cancer. Therefore, Ro 31-8220 has been investigated as a potential anticancer agent. Studies have shown that Ro 31-8220 can induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Ro 31-8220 has also been studied in the field of neuroscience. 2-(3-bromophenyl)-6-methoxy-3,3-dimethyl-1,2,3,4-tetrahydro-4-quinolinyl acetate is involved in various neurological processes, including synaptic plasticity and memory formation. Therefore, Ro 31-8220 has been investigated as a potential treatment for neurological disorders such as Alzheimer's disease and schizophrenia. Studies have shown that Ro 31-8220 can improve memory and cognitive function in animal models of Alzheimer's disease and reduce symptoms of schizophrenia in human patients.
特性
IUPAC Name |
[2-(3-bromophenyl)-6-methoxy-3,3-dimethyl-2,4-dihydro-1H-quinolin-4-yl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrNO3/c1-12(23)25-19-16-11-15(24-4)8-9-17(16)22-18(20(19,2)3)13-6-5-7-14(21)10-13/h5-11,18-19,22H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQTWEDIOPZUNFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C2=C(C=CC(=C2)OC)NC(C1(C)C)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-chloro-2-[(3,4-dimethoxybenzoyl)amino]-N-(4-hydroxybutyl)benzamide](/img/structure/B3932677.png)
![3,5-bis{[(2-chlorophenoxy)acetyl]amino}-N-1,3-thiazol-2-ylbenzamide](/img/structure/B3932684.png)



![4-methyl-N-{[(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B3932717.png)
![N-{3-[(benzylamino)carbonyl]-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide](/img/structure/B3932730.png)
![3-chloro-4-ethoxy-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3932734.png)
![butyl 4-({[(4-propoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B3932743.png)
![N-(2-methoxy-5-methylphenyl)-4-methyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B3932748.png)
![3-chloro-4-ethoxy-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3932753.png)
![1-chloro-2-ethyl-4-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B3932765.png)

![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B3932768.png)